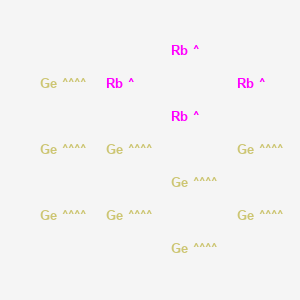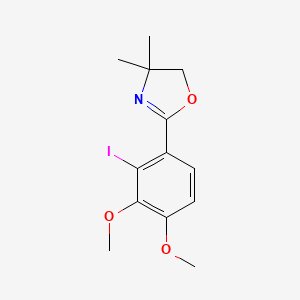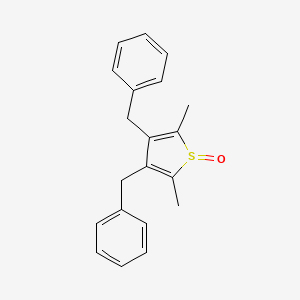
Thiophene, 2,5-dimethyl-3,4-bis(phenylmethyl)-, 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiophene, 2,5-dimethyl-3,4-bis(phenylmethyl)-, 1-oxide is a chemical compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two methyl groups at the 2 and 5 positions, and two phenylmethyl groups at the 3 and 4 positions, with an oxide group attached to the sulfur atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiophene, 2,5-dimethyl-3,4-bis(phenylmethyl)-, 1-oxide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones in the presence of a sulfur source.
Introduction of Methyl Groups: The methyl groups can be introduced through alkylation reactions using methyl halides and a strong base.
Addition of Phenylmethyl Groups: The phenylmethyl groups can be added through Friedel-Crafts alkylation reactions using benzyl chloride and a Lewis acid catalyst.
Oxidation: The final step involves the oxidation of the sulfur atom to form the oxide group. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Thiophene, 2,5-dimethyl-3,4-bis(phenylmethyl)-, 1-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxide group back to a sulfide.
Substitution: Electrophilic substitution reactions can occur at the 2 and 5 positions of the thiophene ring.
Coupling Reactions: The phenylmethyl groups can participate in coupling reactions to form larger aromatic systems.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Coupling: Palladium catalysts, copper catalysts.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiophene, 2,5-dimethyl-3,4-bis(phenylmethyl)-.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Coupling: Biphenyl derivatives.
科学的研究の応用
Thiophene, 2,5-dimethyl-3,4-bis(phenylmethyl)-, 1-oxide has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of Thiophene, 2,5-dimethyl-3,4-bis(phenylmethyl)-, 1-oxide involves its interaction with molecular targets and pathways. The oxide group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules. The phenylmethyl groups can enhance the compound’s lipophilicity, affecting its ability to cross cell membranes and interact with intracellular targets.
類似化合物との比較
Similar Compounds
Thiophene, 2,5-dimethyl-3,4-bis(phenylmethyl)-: Lacks the oxide group, resulting in different reactivity and properties.
Thiophene, 2,5-dimethyl-3,4-bis(phenylmethyl)-, 1-sulfone: Contains a sulfone group instead of an oxide, leading to different chemical behavior.
Thiophene, 2,5-dimethyl-3,4-bis(phenylmethyl)-, 1-sulfoxide: Contains a sulfoxide group, which has intermediate properties between the sulfide and sulfone.
Uniqueness
Thiophene, 2,5-dimethyl-3,4-bis(phenylmethyl)-, 1-oxide is unique due to the presence of the oxide group, which imparts distinct chemical and physical properties
特性
CAS番号 |
178875-14-4 |
|---|---|
分子式 |
C20H20OS |
分子量 |
308.4 g/mol |
IUPAC名 |
3,4-dibenzyl-2,5-dimethylthiophene 1-oxide |
InChI |
InChI=1S/C20H20OS/c1-15-19(13-17-9-5-3-6-10-17)20(16(2)22(15)21)14-18-11-7-4-8-12-18/h3-12H,13-14H2,1-2H3 |
InChIキー |
WYGKLUBPLMTKQG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(S1=O)C)CC2=CC=CC=C2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(Methanesulfonyl)-D-phenylalanyl-N-[(piperidin-4-yl)methyl]-L-prolinamide](/img/structure/B12558754.png)
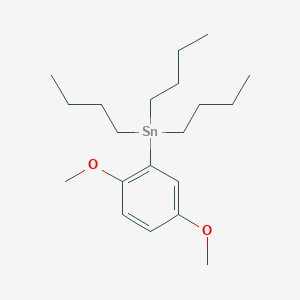
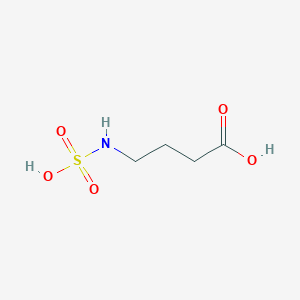
silane](/img/structure/B12558763.png)
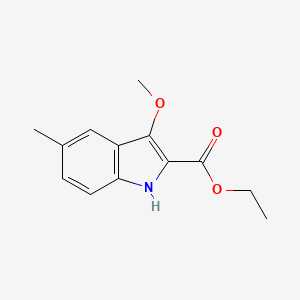
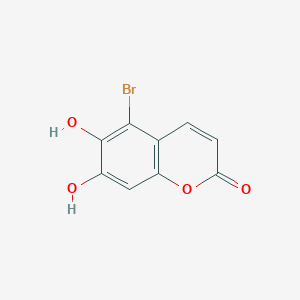
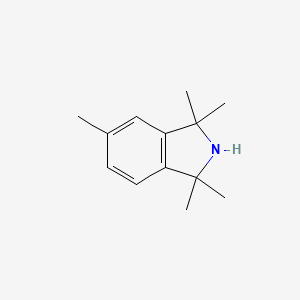
![3,3'-Carbonylbis[7-(ethylamino)-2H-1-benzopyran-2-one]](/img/structure/B12558790.png)
![S-[(4-Bromophenyl)methyl] prop-2-enethioate](/img/structure/B12558792.png)
